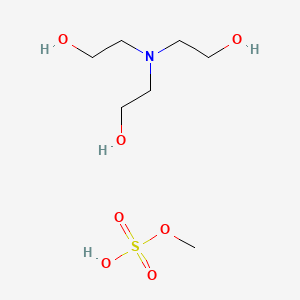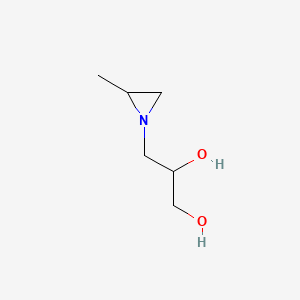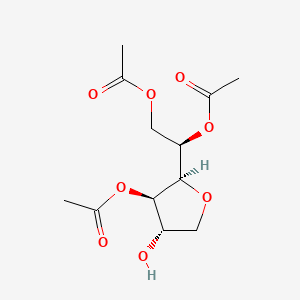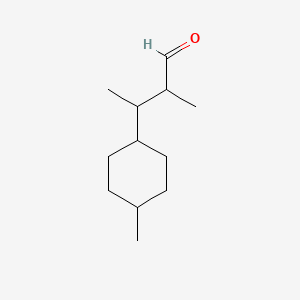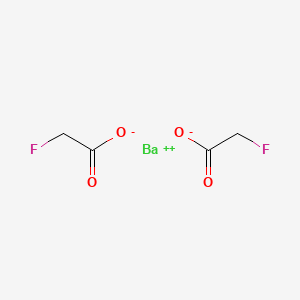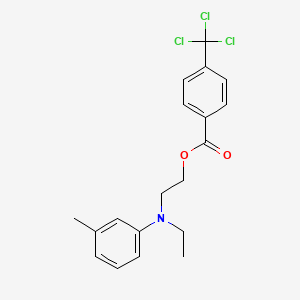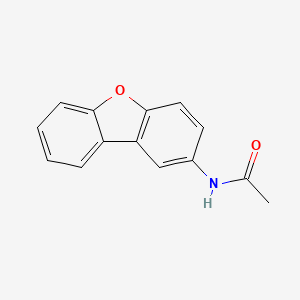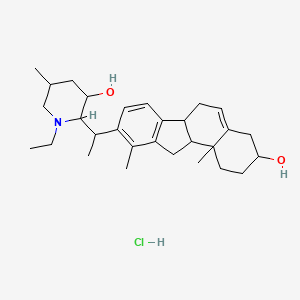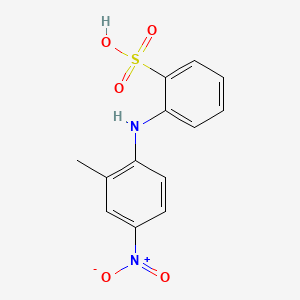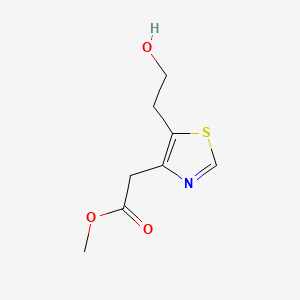
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 est un composé organique appartenant à la classe des thiazoles 4,5-disubstitués. Il contient un cycle thiazole substitué en positions 4 et 5 par un groupe méthyle et un groupe 2-hydroxyéthyle, respectivement. Ce composé est connu pour ses diverses activités biologiques et est utilisé dans diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 implique plusieurs voies de synthèse. Une méthode courante comprend la réaction de l’alcool 3-acétylpropylique avec la thiourée dans un solvant en conditions acides à des températures comprises entre 78 et 100 °C pendant 3 à 8 heures. Le mélange réactionnel est ensuite traité avec une solution alcaline pour ajuster le pH, puis extrait à l’éther diéthylique. Le produit est ensuite purifié par distillation sous pression réduite .
Une autre méthode consiste à réduire l’acétate d’éthyle-4-méthylthiazole-5 à l’aide d’hydrure de lithium et d’aluminium (LiAlH4). Cette méthode est connue pour son efficacité et son rendement élevé .
Méthodes de production industrielle
La production industrielle de l’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit final est souvent purifié à l’aide de techniques telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le groupe ester peut être réduit pour former des alcools.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont des réducteurs couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les acides et les bases sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation de divers dérivés thiazoliques substitués.
Applications de recherche scientifique
L’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 implique son interaction avec diverses cibles moléculaires et voies. Le cycle thiazole est connu pour interagir avec les enzymes et les récepteurs, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes, ce qui entraîne des effets anti-inflammatoires et analgésiques .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthyl-5-(2-hydroxyéthyl)thiazole : Structure similaire, mais sans le groupe ester.
5-(2-Hydroxyéthyl)-4-méthylthiazole : Un autre composé similaire présentant de légères différences structurelles.
Unicité
L’acétate de méthyle 5-(2-hydroxyéthyl)thiazol-4 est unique en raison de son motif de substitution spécifique sur le cycle thiazole, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe ester permet des modifications chimiques supplémentaires, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
71929-24-3 |
|---|---|
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
methyl 2-[5-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3 |
Clé InChI |
UBLOSGXPWGPXLC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(SC=N1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
